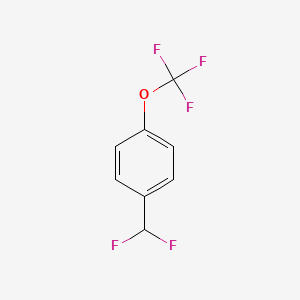

1-(Difluoromethyl)-4-(trifluoromethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

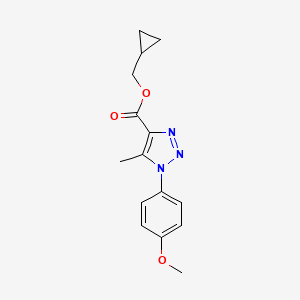

1-(Difluoromethyl)-4-(trifluoromethoxy)benzene , also known by other names such as trifluoromethoxybenzene , p-trifluoromethoxybenzene , and phenyl trifluoromethyl ether , is a chemical compound with the molecular formula C~7~H~3~F~5~O . It features a benzene ring substituted with both a difluoromethyl group (–CF~2~H) and a trifluoromethoxy group (–OCF~3~) . This compound is of interest due to its unique combination of fluorine substituents, which can impart specific properties and reactivity.

Synthesis Analysis

The synthesis of 1-(Difluoromethyl)-4-(trifluoromethoxy)benzene involves the introduction of both fluorine groups onto the benzene ring. Various synthetic routes exist, including radical trifluoromethylation and late-stage difluoromethylation processes . These methods allow for the controlled incorporation of the desired functional groups.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of Naphthalenes

The compound can be generated through the treatment of 1-bromo-4-(trifluoromethoxy)benzene, which, upon reaction with lithium diisopropylamide (LDA), produces various phenyllithium intermediates. These intermediates can be used to synthesize 1- and 2-(trifluoromethoxy)naphthalenes through various chemical reactions such as reduction, isomerization, and bromination (Schlosser & Castagnetti, 2001).

Microwave-assisted Synthesis

A microwave-assisted protocol for synthesizing 1,4-bis(difluoromethyl)benzene from related compounds has been developed, demonstrating increased yield and reduced reaction time compared to conventional heating procedures (Pan, Wang, & Xiao, 2017).

Redox System

The compound has been involved in the synthesis of hexakis(4-pyridyl)benzene, a six-electron organic redox system, showcasing its potential in electrochemical applications (Han, Vaid, & Rheingold, 2008).

Material Science and Polymers

Polyetherimide Synthesis

It has been used in the synthesis of novel fluorine-containing polyetherimide, demonstrating its utility in the development of new materials with specific properties like thermal stability (Yu Xin-hai, 2010).

Optical Active Polymers

Tris(pentafluorophenyl)borane, a related compound, has shown effectiveness as a catalyst in synthesizing optically pure and diisotactic poly(siloxane)s, highlighting the potential of related fluorine-containing compounds in advanced polymer synthesis (Zhou & Kawakami, 2005).

High Surface Area Materials

The synthesis of 1,3,5-Tris(4-carboxyphenyl)benzene, a related compound, has led to the creation of honeycomb-like layered zirconium phosphonate frameworks, notable for their remarkable thermal stability and high surface area (Taddei et al., 2014).

Electronic and Optical Applications

Electrochemistry and Chemiluminescence

The compound has been a part of studies on electrochemistry and electrogenerated chemiluminescence (ECL), particularly in the context of starburst oligofluorenes, indicating its relevance in electronic and optical applications (Qi et al., 2016).

Electron-Transport Materials

Perfluoro-1,3,5-tris(p-oligophenyl)benzenes, similar in structure, have been used as amorphous electron-transport materials in organic light-emitting diodes, suggesting the potential of related compounds in electronic device fabrication (Komatsu et al., 2002).

Propiedades

IUPAC Name |

1-(difluoromethyl)-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c9-7(10)5-1-3-6(4-2-5)14-8(11,12)13/h1-4,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBXRZFGBVTYOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethyl)-4-(trifluoromethoxy)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605611.png)

![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2605612.png)

![1-(2-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2605614.png)

![2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2605618.png)

![N-[3-(morpholin-4-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2605625.png)